2-Fluoro-2-methylpropane-1,3-diol
Overview
Description
2-Fluoro-2-methylpropane-1,3-diol is an organic compound with the molecular formula C4H9FO2 and a molecular weight of 108.11 g/mol . This compound is characterized by the presence of a fluorine atom and two hydroxyl groups attached to a propane backbone. It is used in various scientific research applications, particularly in the fields of chemistry and medicine.
Scientific Research Applications
2-Fluoro-2-methylpropane-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
Target of Action
It’s structurally similar to other diols, which are known to interact with various biological targets .
Mode of Action
Based on its structural similarity to other diols, it may undergo electrophilic substitution reactions . In such reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that diols can participate in various biochemical reactions, including condensation reactions .
Pharmacokinetics
Its molecular weight (10811 g/mol) and predicted properties such as boiling point (2174±200 °C) and density (1137±006 g/cm3) suggest that it may have reasonable bioavailability .
Result of Action
It’s known that diols can be used in the synthesis of various compounds, including antitumor agents .
Biochemical Analysis
Biochemical Properties
2-Fluoro-2-methylpropane-1,3-diol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with antitumor agents, where this compound is used as a precursor . The compound’s interactions with enzymes and proteins are primarily through hydrogen bonding and van der Waals forces, which facilitate its incorporation into biochemical pathways.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling proteins, leading to alterations in gene expression patterns. Additionally, this compound impacts cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in a cascade of molecular events that ultimately affect cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to changes in its biochemical activity and impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance the efficacy of chemotherapy drugs and reduce their toxicity. At higher doses, this compound can exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell . The compound’s involvement in metabolic pathways underscores its potential as a modulator of cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is crucial for elucidating its overall biochemical effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . The compound’s localization within the cell can influence its activity and function, making it an important factor in its biochemical analysis.
Preparation Methods
2-Fluoro-2-methylpropane-1,3-diol can be synthesized through several routes. One common method involves the reaction of 2-fluoro-2-methylpropane with formaldehyde under acidic conditions, followed by hydrolysis to yield the diol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Fluoro-2-methylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
2-Fluoro-2-methylpropane-1,3-diol can be compared with other similar compounds, such as:
2-Methyl-1,3-propanediol: Lacks the fluorine atom, resulting in different chemical and biological properties.
2-Fluoro-1,3-propanediol: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
The presence of the fluorine atom in this compound makes it unique, as it imparts distinct chemical and biological properties that are not observed in its non-fluorinated analogs.
Properties
IUPAC Name |
2-fluoro-2-methylpropane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9FO2/c1-4(5,2-6)3-7/h6-7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUWUDHHHYZEBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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